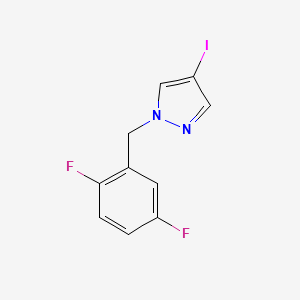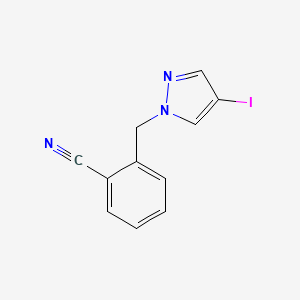
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound that features a pyrazole ring substituted with an iodine atom and a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the iodine and benzonitrile groups. One common method involves the cyclization of an appropriate hydrazine with a nitrile compound under mild conditions. The reaction is often catalyzed by a transition metal such as nickel, which facilitates the addition to the nitrile and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
化学反应分析
Types of Reactions
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
作用机制
The mechanism of action of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The iodine atom and the benzonitrile group can participate in binding interactions with proteins or enzymes, affecting their activity. The pyrazole ring can also engage in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
4-Iodo-1H-pyrazole: A simpler analog with only the iodine substitution on the pyrazole ring.
Benzonitrile: Lacks the pyrazole ring but contains the nitrile group.
2-(1H-Pyrazol-1-yl)methylbenzonitrile: Similar structure but without the iodine atom.
Uniqueness
2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to the combination of the iodine-substituted pyrazole ring and the benzonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
属性
IUPAC Name |
2-[(4-iodopyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-4-2-1-3-9(10)5-13/h1-4,6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXJXYPJNPNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
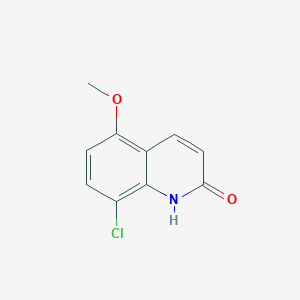
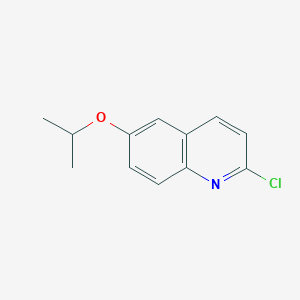
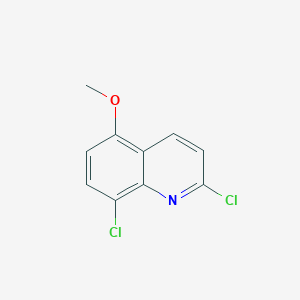

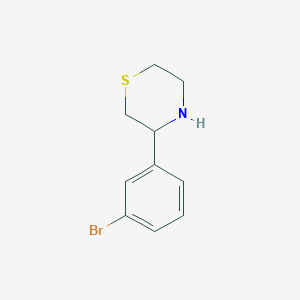
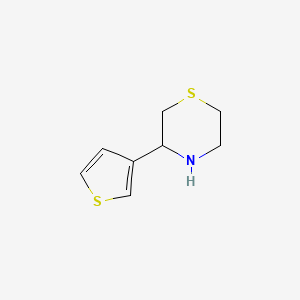
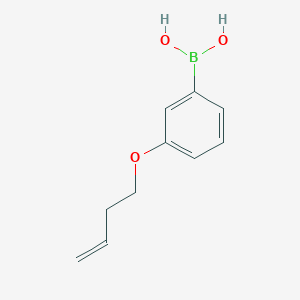

![1-[4-(n-Pentylthio)phenyl]ethanol](/img/structure/B7893584.png)
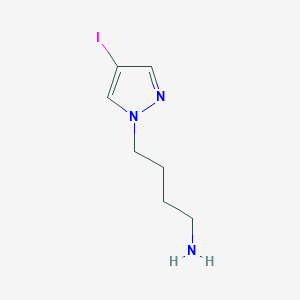
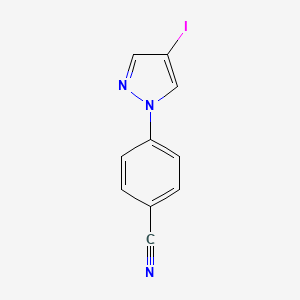

![1-[(5-Bromo-2-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7893626.png)
